molecular formula C23H27N3O5 B257502 2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No. B257502
M. Wt: 425.5 g/mol
InChI Key: RQEKMAYGEUCDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it is a selective antagonist of glutamate transporters.

Mechanism of Action

TBOA is a selective antagonist of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). Glutamate transporters are responsible for removing glutamate from the synaptic cleft and maintaining its concentration within a narrow range. TBOA inhibits the activity of EAAT2, leading to an increase in extracellular glutamate levels and subsequent excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TBOA can induce excitotoxicity and oxidative stress in neuronal cells. In vivo studies have shown that TBOA can exacerbate neuronal damage in animal models of stroke and traumatic brain injury. TBOA has also been shown to have anti-tumor effects in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

TBOA has several advantages for use in lab experiments. It is a highly specific inhibitor of EAAT2, making it a valuable tool for studying the role of glutamate transporters in various physiological and pathological conditions. TBOA is also relatively stable and can be easily synthesized in large quantities. However, TBOA has some limitations, including its potential toxicity and non-specific effects on other glutamate transporters.

Future Directions

TBOA has several potential future directions for scientific research. One area of interest is the development of TBOA-based therapies for neurological disorders such as epilepsy and stroke. Another area of interest is the use of TBOA as a tool for studying the role of glutamate transporters in cancer biology. Additionally, TBOA may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of TBOA involves a multi-step process that includes the reaction of 4-tert-butylphenol with 4-chlorobenzaldehyde to form 4-(4-tert-butylphenoxy)benzaldehyde. This intermediate is then reacted with 3,4-dimethoxyphenylhydrazine to form 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine. The final step involves the reaction of the oxadiazole intermediate with 2-bromo-N-(tert-butoxycarbonyl)propionamide to form TBOA.

Scientific Research Applications

TBOA has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its transport is critical for maintaining proper synaptic transmission. TBOA has been used to study the role of glutamate transporters in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C23H27N3O5/c1-14(30-17-10-8-16(9-11-17)23(2,3)4)22(27)24-21-20(25-31-26-21)15-7-12-18(28-5)19(13-15)29-6/h7-14H,1-6H3,(H,24,26,27)

InChI Key

RQEKMAYGEUCDBO-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.